molecular formula C16H15FN2O2 B4014291 N-(2-fluorophenyl)-N'-(2-methylbenzyl)ethanediamide

N-(2-fluorophenyl)-N'-(2-methylbenzyl)ethanediamide

Cat. No. B4014291
M. Wt: 286.30 g/mol
InChI Key: FRXHMKMVTSAVKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-fluorophenyl)-N'-(2-methylbenzyl)ethanediamide involves various chemical reactions, including the addition of N-methylbenzylamine to an aqueous solution of CrO3 and HF, leading to selective and efficient oxidation processes under mild conditions (Kassaee et al., 2004). Additionally, the synthesis of fluorophenyl derivatives often employs palladium-catalyzed reactions, demonstrating the versatility of methods in synthesizing fluorinated compounds (Groendyke et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate, has been characterized using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds forming a two-dimensional supramolecular network (Murugavel et al., 2016). Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions and Properties

The chemical reactions involving N-(2-fluorophenyl)-N'-(2-methylbenzyl)ethanediamide derivatives can include oxidation, carbonylation, and fluorination processes. These reactions are essential for modifying the chemical structure and properties of the compound for various applications. For example, iron-catalyzed, amide-directed fluorination of benzylic and allylic C-H bonds demonstrates the compound's versatility in undergoing chemical transformations (Groendyke et al., 2016).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11-6-2-3-7-12(11)10-18-15(20)16(21)19-14-9-5-4-8-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXHMKMVTSAVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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